molecular formula C6H13N2O+ B14300715 1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium CAS No. 113289-83-1

1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium

Cat. No.: B14300715
CAS No.: 113289-83-1
M. Wt: 129.18 g/mol
InChI Key: AERBHQYSUWNIDS-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is a chemical compound with a unique structure that includes a hydroxyethyl group and a methyl group attached to an imidazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium can be achieved through several methods. One common approach involves the reaction of imidazole with ethylene oxide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazolium ring can be reduced to form a dihydroimidazole derivative.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Alkyl halides or aryl halides are typically used as reagents in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various alkyl or aryl-substituted imidazolium compounds.

Scientific Research Applications

1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate (HEMA): Similar in having a hydroxyethyl group but differs in the presence of a methacrylate group.

    1-(2-Hydroxyethyl)piperazine: Similar in having a hydroxyethyl group but differs in the presence of a piperazine ring.

    Methyldiethanolamine (MDEA): Similar in having a hydroxyethyl group but differs in the presence of a diethanolamine structure.

Uniqueness

1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is unique due to its imidazolium ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

113289-83-1

Molecular Formula

C6H13N2O+

Molecular Weight

129.18 g/mol

IUPAC Name

2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol

InChI

InChI=1S/C6H13N2O/c1-8(4-5-9)3-2-7-6-8/h6,9H,2-5H2,1H3/q+1

InChI Key

AERBHQYSUWNIDS-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN=C1)CCO

Origin of Product

United States

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